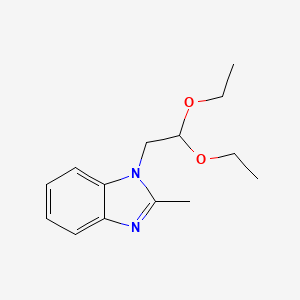![molecular formula C17H12BrNO3S B2884683 Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-11-2](/img/structure/B2884683.png)
Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate: can be used in electrochemically promoted synthesis methods. This process involves the formation of benzothiophene motifs under electrochemical conditions, which is significant in medicinal chemistry and materials science .
Organic Semiconductor Development
This compound plays a crucial role in the development of organic semiconductors. Thiophene derivatives are integral in advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronics .
Pharmaceutical Applications
The thiophene moiety is a common feature in many pharmacologically active molecules. Derivatives of benzothiophene, like the one , are often used in the synthesis of anticancer agents, showcasing their importance in therapeutic applications .
Agrochemical Production
In the agrochemical industry, thiophene derivatives serve as intermediates for the synthesis of various compounds. Their role in creating pesticides and herbicides is an example of their broad applicability in this sector .
Material Science
The unique properties of thiophene derivatives make them suitable for use in material science, particularly in the creation of corrosion inhibitors and other materials that require high thermal stability and specific electronic properties .
Dye Manufacturing
Thiophene compounds are also used as intermediates in the production of dyes. Their chemical structure allows for the synthesis of complex dyes with specific properties required for textile and industrial applications .
Direcciones Futuras
The future directions for the research and development of “Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry and material science . The synthesis methods could also be optimized for better yield and efficiency .
Mecanismo De Acción
Target of Action
Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate is a compound that has shown potential in the field of drug discovery . The primary targets of this compound are PIM kinases , which are implicated in tumorigenesis . Simultaneous targeting of all three isoforms of PIM kinases (PIM1, PIM2, and PIM3) has been considered a promising approach in cancer therapy .
Mode of Action
The compound interacts with its targets, the PIM kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of PIM kinases affects various biochemical pathways. These kinases are involved in cell survival, proliferation, and differentiation . Therefore, their inhibition can lead to the disruption of these processes, potentially halting the growth and spread of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of tumor growth and spread . By inhibiting PIM kinases, the compound may disrupt the processes of cell survival, proliferation, and differentiation , which are crucial for tumor growth and metastasis .
Propiedades
IUPAC Name |
methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDBGDZYYNVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)


![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2884613.png)



![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

